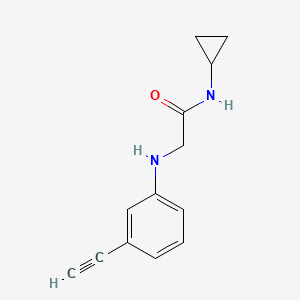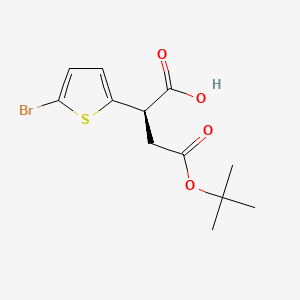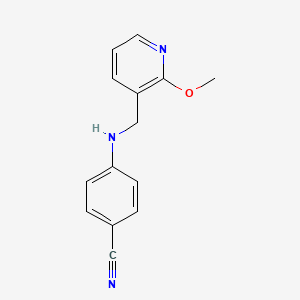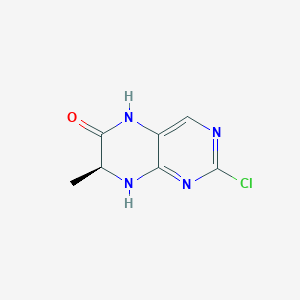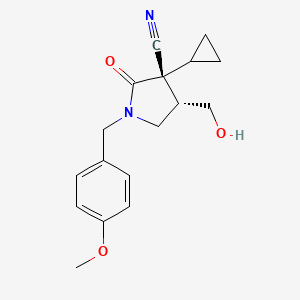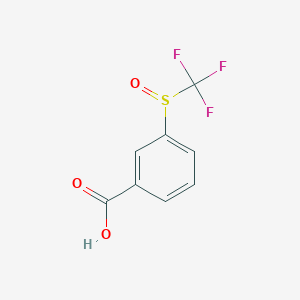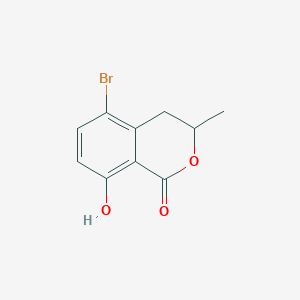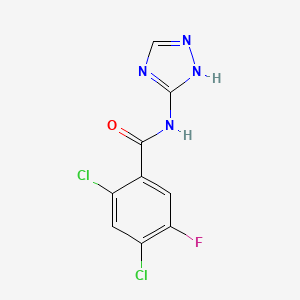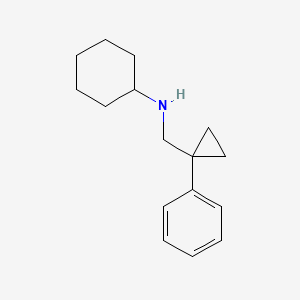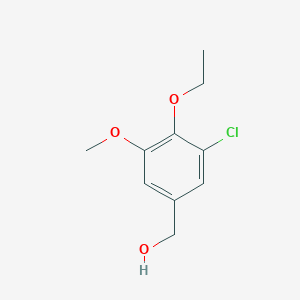
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol is an organic compound with the molecular formula C10H13ClO3. It is a derivative of phenol, featuring chloro, ethoxy, and methoxy substituents on the aromatic ring, along with a methanol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group.
Ethoxylation and Methoxylation: Subsequent reactions introduce the ethoxy and methoxy groups.
Methanol Addition: Finally, the methanol group is added to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use catalysts and controlled environments to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its use, such as in biological or chemical systems.
類似化合物との比較
Similar Compounds
- (3-Chloro-4-methoxyphenyl)methanol
- (3-Chloro-4-ethoxyphenyl)methanol
- (3-Chloro-4-methoxybenzyl alcohol)
Uniqueness
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol is unique due to the specific combination of chloro, ethoxy, and methoxy groups on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
(3-chloro-4-ethoxy-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5,12H,3,6H2,1-2H3 |
InChIキー |
KMGNRJSCXJRIMB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1Cl)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


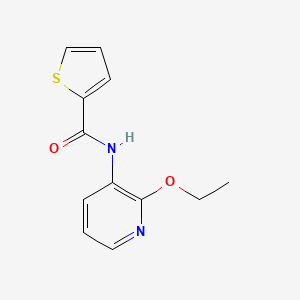
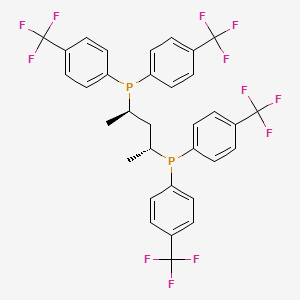
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
